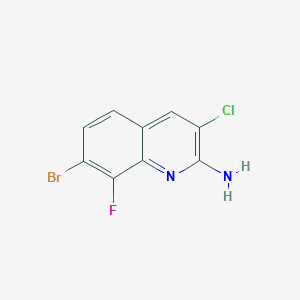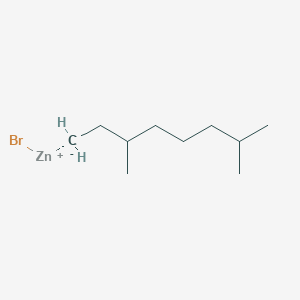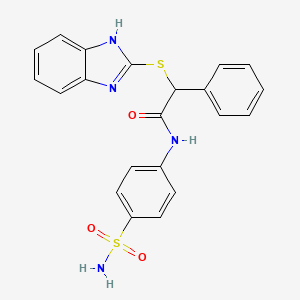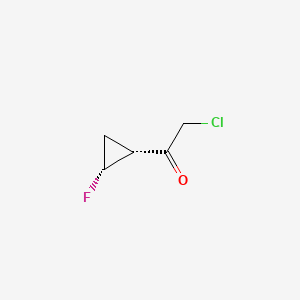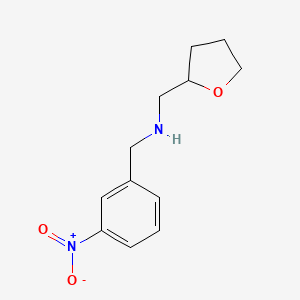
1-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” is an organic compound that features a nitrobenzyl group and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” typically involves the following steps:
Formation of the Nitrobenzyl Intermediate: The nitrobenzyl group can be introduced through nitration of benzyl derivatives.
Coupling with Tetrahydrofuran: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large-scale reactors to perform the nitration and coupling reactions.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism by which “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)amine
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)ethanamine
Uniqueness
- Structural Features : The combination of a nitrobenzyl group and a tetrahydrofuran ring.
- Reactivity : Unique reactivity patterns due to the presence of both nitro and tetrahydrofuran groups.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-[(3-nitrophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-4-1-3-10(7-11)8-13-9-12-5-2-6-17-12/h1,3-4,7,12-13H,2,5-6,8-9H2 |
Clé InChI |
XJMGDFZISCNQAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


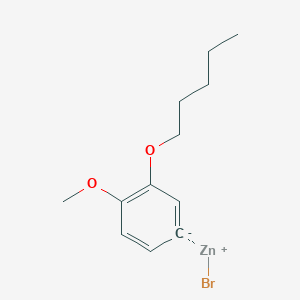
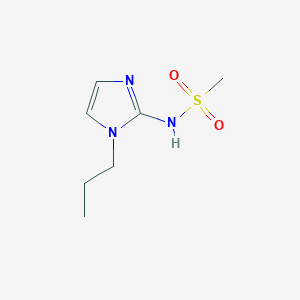
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
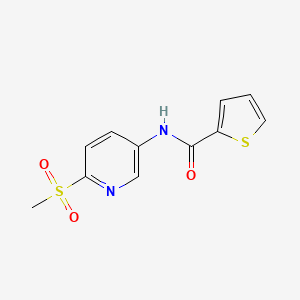
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
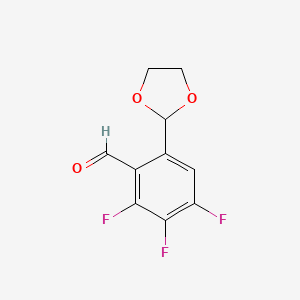
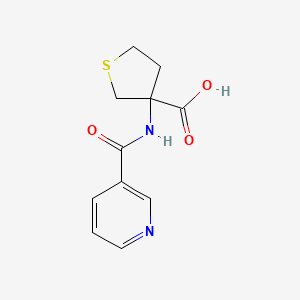

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
